molecular formula C12H19NO2 B1466241 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol CAS No. 1344320-51-9

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol

Cat. No.: B1466241
CAS No.: 1344320-51-9
M. Wt: 209.28 g/mol
InChI Key: LATWIGAJIGMQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound features a cyclopentene ring attached to a piperidine ring, which is further connected to a methanol group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentene structure.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopentene intermediate.

    Introduction of the Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted piperidine compounds.

Scientific Research Applications

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol: can be compared with other similar compounds, such as:

    [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol: Similar structure but with a different position of the methanol group.

    [1-(Cyclopent-3-ene-1-carbonyl)piperidin-2-yl]methanol: Another positional isomer with the methanol group at a different position.

    [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

The uniqueness of This compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h1-2,10-11,14H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATWIGAJIGMQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC=CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.